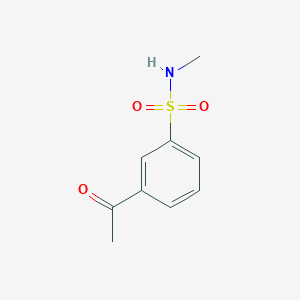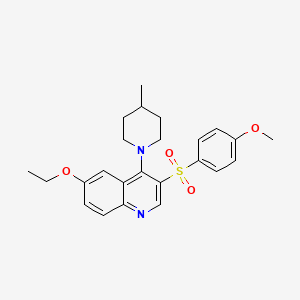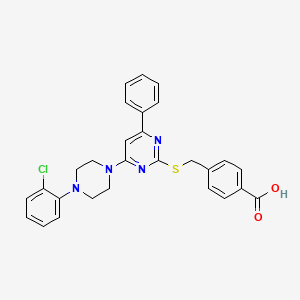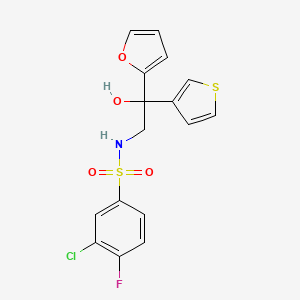![molecular formula C25H24N4O4S2 B2886535 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-65-9](/img/structure/B2886535.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule with potential applications across various scientific fields. It belongs to the class of sulfonamide derivatives, and its structure features multiple functional groups, making it a versatile compound for chemical modifications and bioactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multi-step organic synthesis techniques. The process starts with the preparation of the 3,4-dihydroisoquinoline core, which is then functionalized with a sulfonyl chloride to introduce the sulfonyl group. The intermediate is further reacted with a benzohydrazide derivative, incorporating the ethoxybenzo[d]thiazole unit. Reaction conditions often include organic solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine, under reflux conditions.
Industrial Production Methods
For large-scale production, industrial methods focus on optimizing yields and reaction times. Techniques like flow chemistry can be employed to ensure continuous production and better control over reaction parameters. The use of automated synthesis systems can also streamline the process, reducing the need for manual intervention and minimizing the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : The isoquinoline ring can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: : The aromatic rings and nitrogen atoms offer sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts tailored to the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups provide opportunities for further chemical modifications, making it valuable for organic synthesis research.
Biology
Biologically, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide exhibits potential as a pharmacophore. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In the medical field, this compound may possess therapeutic properties. Studies might explore its efficacy as an antibacterial, antifungal, or anticancer agent, leveraging its unique structural features.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions, given its diverse reactivity profile.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the isoquinoline and benzothiazole moieties can interact with hydrophobic pockets, enhancing binding affinity. Pathways involved may include inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide
N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide
3,4-dihydroisoquinoline-2-sulfonamide
Highlighting Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide apart is its combination of the dihydroisoquinoline, sulfonyl, and benzothiazole units. This unique combination provides a distinct electronic and steric profile, potentially resulting in unique biological activities and chemical reactivity not observed in similar compounds.
That should give you a thorough overview of this fascinating compound
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-2-33-21-8-5-9-22-23(21)26-25(34-22)28-27-24(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-3-4-7-19(17)16-29/h3-13H,2,14-16H2,1H3,(H,26,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKVIYADGVINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
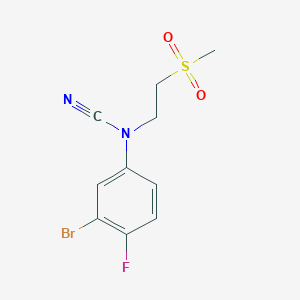
![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)
![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
![6-(furan-2-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2886457.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)
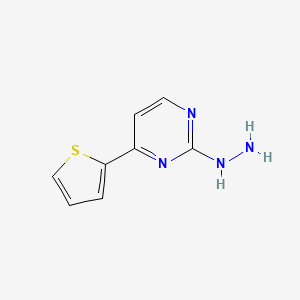

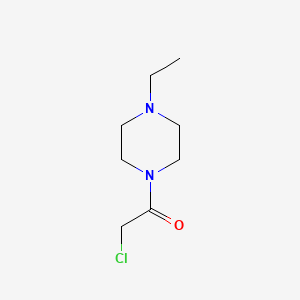
![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)
